3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one
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Overview
Description
3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one is an organic compound that features a triazine ring substituted with a 4-nitrobenzylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the nucleophilic substitution of a triazine derivative with a 4-nitrobenzylthiol. The reaction is usually carried out in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) at temperatures ranging from 10°C to 40°C .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like sodium borohydride.
Substitution: The benzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as hydroxide, methoxide, and amide can be used for substitution reactions.
Major Products
Oxidation: The major product is typically a nitro-substituted triazine derivative.
Reduction: The major product is an amine-substituted triazine derivative.
Substitution: The products depend on the nucleophile used, resulting in various substituted triazine derivatives.
Scientific Research Applications
3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with molecular targets through its nitro and benzylthio groups. These functional groups can participate in various biochemical pathways, including redox reactions and nucleophilic substitutions. The compound’s effects are mediated by its ability to interact with enzymes and other proteins, potentially inhibiting or modifying their activity .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl chloroformate: Used in the synthesis of carbamate derivatives with antimicrobial and antioxidant activities.
4-Nitrobenzoyl chloride: An intermediate in the synthesis of various organic compounds.
3-Nitrobenzoyl chloride: Similar to 4-nitrobenzoyl chloride but with different positional isomerism.
Uniqueness
3-((4-nitrobenzyl)thio)-1,2,4-triazin-5(4H)-one is unique due to its triazine ring structure combined with a 4-nitrobenzylthio group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O3S/c15-9-5-11-13-10(12-9)18-6-7-1-3-8(4-2-7)14(16)17/h1-5H,6H2,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXZWRCPHLTVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=CC(=O)N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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